3-[(4-Bromo-2-chlorophenyl)amino]-5-phenylcyclohex-2-en-1-one
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Overview
Description
3-[(4-Bromo-2-chlorophenyl)amino]-5-phenylcyclohex-2-en-1-one is a complex organic compound characterized by the presence of a bromo-chlorophenyl group attached to an amino group, which is further connected to a phenylcyclohexenone structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-Bromo-2-chlorophenyl)amino]-5-phenylcyclohex-2-en-1-one typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Amino Group: The initial step involves the introduction of the amino group to the bromo-chlorophenyl ring. This can be achieved through nucleophilic substitution reactions using appropriate amines.
Cyclohexenone Formation: The next step involves the formation of the cyclohexenone ring. This can be done through aldol condensation reactions, where an aldehyde reacts with a ketone in the presence of a base.
Coupling Reactions: The final step involves coupling the amino-bromo-chlorophenyl group with the cyclohexenone structure. This can be achieved through palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura coupling.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
3-[(4-Bromo-2-chlorophenyl)amino]-5-phenylcyclohex-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or quinones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The bromo and chloro groups can undergo nucleophilic substitution reactions to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of quinones or oxides.
Reduction: Formation of amines or alcohols.
Substitution: Formation of new derivatives with different functional groups.
Scientific Research Applications
3-[(4-Bromo-2-chlorophenyl)amino]-5-phenylcyclohex-2-en-1-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical intermediate in the synthesis of drugs targeting various diseases.
Materials Science: It is explored for its potential use in the development of advanced materials, including polymers and nanomaterials.
Biological Studies: The compound is investigated for its biological activity, including its potential as an antimicrobial or anticancer agent.
Industrial Applications: It is used in the synthesis of specialty chemicals and as a precursor for other complex organic compounds.
Mechanism of Action
The mechanism of action of 3-[(4-Bromo-2-chlorophenyl)amino]-5-phenylcyclohex-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
3-[(4-Bromo-2-chlorophenyl)amino]-5-phenylcyclohex-2-en-1-one: shares structural similarities with other phenylcyclohexenone derivatives and halogenated aromatic amines.
4-Bromo-2-chloroaniline: A simpler analog with similar halogenation but lacking the cyclohexenone structure.
5-Phenylcyclohex-2-en-1-one: A compound with a similar cyclohexenone structure but without the bromo-chlorophenyl group.
Uniqueness
The uniqueness of this compound lies in its combined structural features, which confer specific chemical reactivity and biological activity. The presence of both bromo and chloro substituents, along with the phenylcyclohexenone core, makes it a versatile compound for various applications.
Properties
Molecular Formula |
C18H15BrClNO |
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Molecular Weight |
376.7 g/mol |
IUPAC Name |
3-(4-bromo-2-chloroanilino)-5-phenylcyclohex-2-en-1-one |
InChI |
InChI=1S/C18H15BrClNO/c19-14-6-7-18(17(20)10-14)21-15-8-13(9-16(22)11-15)12-4-2-1-3-5-12/h1-7,10-11,13,21H,8-9H2 |
InChI Key |
JNFBAZMJOHFQGG-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC(=O)C=C1NC2=C(C=C(C=C2)Br)Cl)C3=CC=CC=C3 |
Origin of Product |
United States |
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